Zn²⁺-Mediated Binding Affinity: Trypsin–keto-BABIM Kd for Zn²⁺ vs. Zn²⁺-Free Complex
Keto-BABIM recruits a Zn²⁺ ion as a co-inhibitor to achieve high-affinity binding to trypsin. The Kd of Zn²⁺ for the binary trypsin–keto-BABIM complex was estimated at <12 nM at pH 7.06 by crystallographic determination of bound Zn²⁺ occupancy [1]. In contrast, Zn²⁺ enhances overall inhibition by >10³-fold compared to Zn²⁺-free conditions, as demonstrated for the parent compound BABIM, which shares the identical bis-benzimidazole chelation scaffold [2]. Compounds lacking the bis-benzimidazole framework (e.g., benzamidine, pentamidine) are incapable of this tetrahedral Zn²⁺ coordination mechanism and therefore cannot achieve comparable Zn²⁺-dependent affinity gains.
| Evidence Dimension | Zn²⁺ binding affinity (Kd) for the inhibitor–protease binary complex |
|---|---|
| Target Compound Data | Kd(Zn²⁺) < 12 nM for trypsin–keto-BABIM at pH 7.06 |
| Comparator Or Baseline | Zn²⁺-free trypsin–BABIM complex: >10³-fold weaker inhibition; non-bis-benzimidazole amidines (benzamidine, pentamidine): no Zn²⁺-chelation mechanism |
| Quantified Difference | >1,000-fold enhancement of inhibition by Zn²⁺ for bis-benzimidazole scaffold vs. no enhancement for non-chelating amidines |
| Conditions | Bovine trypsin crystals; synthetic mother liquor containing 100 nM Zn²⁺; pH 7.06; occupancy determined crystallographically |
Why This Matters
The Zn²⁺-recruiting mechanism is unique to the bis-benzimidazole scaffold and enables sub-nanomolar binding that cannot be replicated by generic amidine-class inhibitors, making keto-BABIM the required tool compound for Zn²⁺-dependent protease inhibition studies.
- [1] Katz BA, Luong C. Recruiting Zn²⁺ to mediate potent, specific inhibition of serine proteases. J Mol Biol. 1999;292(3):669-684. doi:10.1006/jmbi.1999.3071. View Source
- [2] Katz BA, Clark JM, Finer-Moore JS, et al. Design of potent selective zinc-mediated serine protease inhibitors. Nature. 1998;391(6667):608-612. doi:10.1038/35422. View Source
